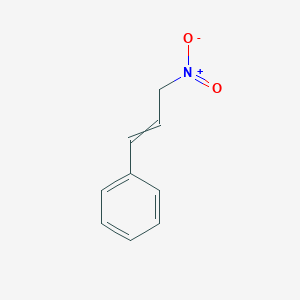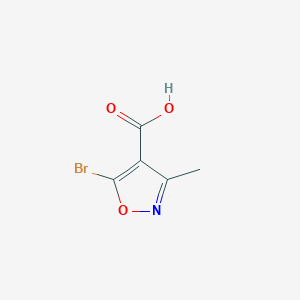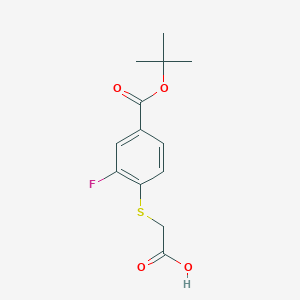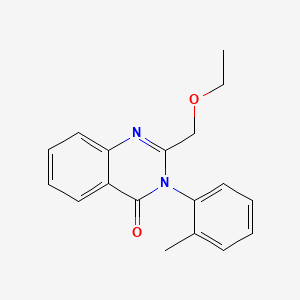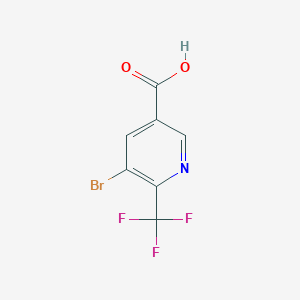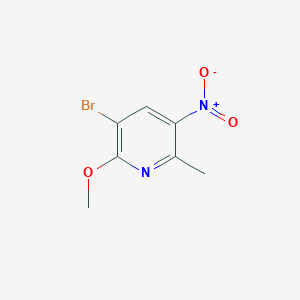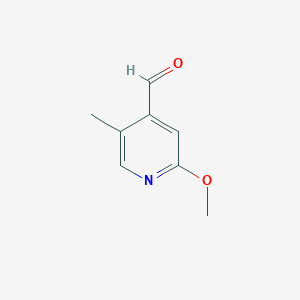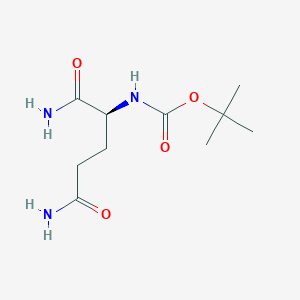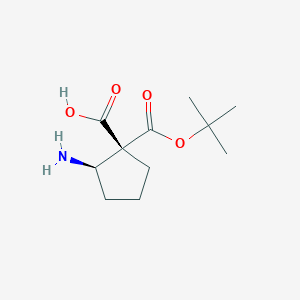![molecular formula C10H18ClNO2 B13937010 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic and inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decan-4-carbonitrile
- 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
Uniqueness
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro ring system.
Propriétés
Formule moléculaire |
C10H18ClNO2 |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
9,10-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-8-10(4-3-6-11(8)2)5-7-13-9(10)12;/h8H,3-7H2,1-2H3;1H |
Clé InChI |
GYGHUPDYJKYTMY-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCCN1C)CCOC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
